molecular formula C12H14N2O3 B2371547 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid CAS No. 14624-86-3

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B2371547
CAS No.: 14624-86-3
M. Wt: 234.255
InChI Key: AXWFSVGZVPJGKV-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to reduce stomach acid production by inhibiting the action of the proton pump in the stomach’s parietal cells. The nature of these interactions is primarily inhibitory, leading to a decrease in the production of stomach acid.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it reduces the production of stomach acid, thereby influencing the function of stomach cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the proton pump in the stomach’s parietal cells. This inhibition leads to a decrease in the production of stomach acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid can be synthesized through the chemical modification of benzimidazole. One common method involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Properties

IUPAC Name

1,3-diethyl-2-oxobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-13-9-6-5-8(11(15)16)7-10(9)14(4-2)12(13)17/h5-7H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWFSVGZVPJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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